
Fipravirimat dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fipravirimat dihydrochloride is an experimental drug primarily developed for the treatment of HIV/AIDS. This compound was being developed by ViiV Healthcare but its development was halted in 2023 .
Preparation Methods
The synthetic routes and reaction conditions for Fipravirimat dihydrochloride involve several steps. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Fipravirimat dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Fipravirimat dihydrochloride has several scientific research applications, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactions of maturation inhibitors.
Biology: The compound is used to investigate the biological mechanisms of HIV maturation and replication.
Medicine: this compound is explored for its potential therapeutic effects in treating HIV/AIDS.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical applications.
Mechanism of Action
The mechanism of action of Fipravirimat dihydrochloride involves the inhibition of the HIV-1 maturation process. The compound targets the HIV Gag polyprotein, preventing its proper processing and thereby inhibiting the formation of mature, infectious virus particles . This action disrupts the viral life cycle and reduces the viral load in infected individuals.
Comparison with Similar Compounds
Fipravirimat dihydrochloride is compared with other similar compounds, such as BMS-955176 and daclatasvir. These compounds also act as maturation inhibitors but differ in their chemical structures and specific mechanisms of action . This compound is unique in its ability to inhibit a protein composed of 1,300−1,600 monomers that interact in a cooperative fashion .
Similar Compounds
BMS-955176: Another HIV-1 maturation inhibitor with a different chemical structure.
Daclatasvir: An HCV NS5A inhibitor that acts in a highly sub-stoichiometric fashion.
This compound stands out due to its specific molecular targets and pathways involved in the inhibition of HIV maturation.
Properties
CAS No. |
2442512-14-1 |
|---|---|
Molecular Formula |
C43H69Cl2FN2O4S |
Molecular Weight |
800.0 g/mol |
IUPAC Name |
(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C43H67FN2O4S.2ClH/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48;;/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48);2*1H/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-;;/m0../s1 |
InChI Key |
XCKBDEJKCRIISZ-RXNWYHASSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


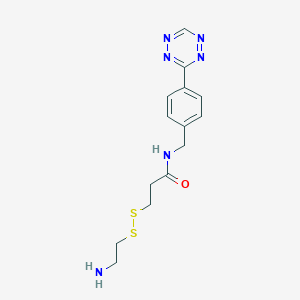
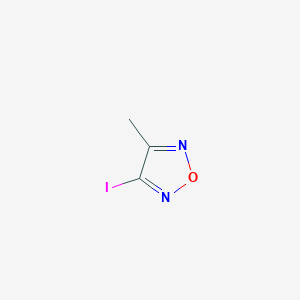
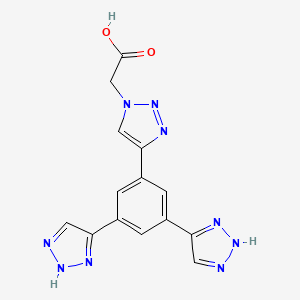
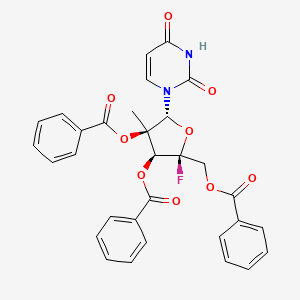

![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)
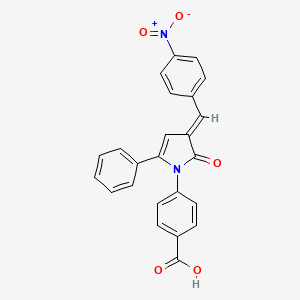
![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
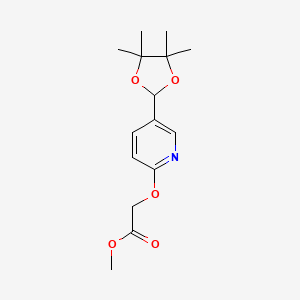
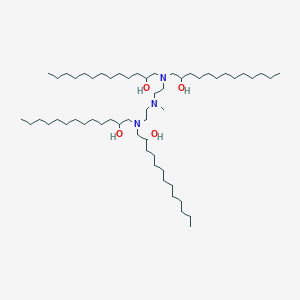
![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
